REACTION_CXSMILES
|
C[Mg]Br.C([O:6][CH2:7][CH3:8])C.[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[CH:22]=[CH:21][C:18](C#N)=[CH:17][CH:16]=1.[Cl-].[NH4+].C(OCC)(=O)C>ClCCl>[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[CH:16]=[CH:17][C:18]([C:7](=[O:6])[CH3:8])=[CH:21][CH:22]=1 |f:0.1,3.4|
|
Name
|
methyl magnesium bromide diethyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br.C(C)OCC
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling in a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
STIRRING
|
Details
|
by stirring of the resulting mixture
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was separated from the reaction mixture
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the crude desired compound as crystals
|
Type
|
WASH
|
Details
|
Further, the crude compound was washed with diisopropyl ether-hexane
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1=CC=C(C=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |